Cas no 1339876-92-4 (1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride)

1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring an imidazole core with a 2-methylpropyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are valuable in pharmaceutical and agrochemical applications. Its reactive sulfonyl chloride group enables efficient coupling with amines and other nucleophiles, facilitating the introduction of the imidazole moiety into target molecules. The 2-methylpropyl side chain may enhance lipophilicity, influencing solubility and bioavailability in derived compounds. The product is typically handled under anhydrous conditions due to its moisture sensitivity. Proper storage and handling are essential to maintain stability and reactivity.
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride structure
1339876-92-4 structure
Product Name:1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
CAS No:1339876-92-4
MF:C7H11ClN2O2S
MW:222.692439317703
CID:4589557
Update Time:2025-05-26

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
    • 1H-Imidazole-4-sulfonyl chloride, 1-(2-methylpropyl)-
    • Inchi: 1S/C7H11ClN2O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3
    • InChI Key: CIBKLMOLSLHUCJ-UHFFFAOYSA-N
    • SMILES: C1N(CC(C)C)C=C(S(Cl)(=O)=O)N=1

Computed Properties

  • Exact Mass: 222.023
  • Monoisotopic Mass: 222.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.3A^2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 371.8±15.0 °C at 760 mmHg
  • Flash Point: 178.7±20.4 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride Security Information

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Additional information on 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

Comprehensive Overview of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride (CAS No. 1339876-92-4)

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride (CAS No. 1339876-92-4) is a specialized sulfonyl chloride derivative widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an imidazole ring and a reactive sulfonyl chloride group, makes it a valuable intermediate for synthesizing biologically active compounds. Researchers frequently employ this compound in peptide coupling reactions, enzyme inhibitor development, and drug discovery projects due to its excellent reactivity profile.

The growing demand for heterocyclic building blocks in medicinal chemistry has significantly increased interest in imidazole-based sulfonyl chlorides. Recent studies highlight its potential applications in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing current research trends in cancer therapeutics and neurological disorders. The compound's isobutyl substituent enhances its lipophilicity, improving membrane permeability in biological systems—a critical factor considered in modern drug design optimization.

From a synthetic chemistry perspective, 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride demonstrates remarkable stability under various reaction conditions while maintaining high reactivity toward nucleophiles. This balance makes it particularly useful for parallel synthesis and combinatorial chemistry approaches. Analytical data shows consistent purity (>98% by HPLC) and well-characterized spectral properties (¹H NMR, 13C NMR, and mass spectrometry), meeting the stringent requirements of pharmaceutical quality control standards.

The compound's structure-activity relationship (SAR) has attracted attention in computational chemistry and molecular modeling studies. Researchers utilize density functional theory (DFT) calculations to predict its reactivity patterns and interaction with biological targets. These computational approaches, combined with experimental data, contribute to the growing cheminformatics databases that accelerate modern drug discovery pipelines.

In material science applications, 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride serves as a precursor for functionalized polymers and surface modification agents. Its ability to form stable covalent bonds with hydroxyl and amino groups makes it valuable for developing bioactive coatings and sensor materials. Recent patents highlight its use in creating advanced diagnostic platforms and targeted delivery systems, aligning with current trends in personalized medicine technologies.

Quality assurance protocols for CAS No. 1339876-92-4 emphasize rigorous testing for residual solvents, heavy metals, and other impurities. The compound typically appears as a white to off-white crystalline powder with excellent shelf stability when stored under recommended conditions (typically -20°C under inert atmosphere). These characteristics ensure reliable performance in sensitive applications such as high-throughput screening and lead compound optimization.

Environmental and safety assessments of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride follow standard green chemistry principles. Modern synthetic routes focus on minimizing waste generation and improving atom economy, responding to the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices. These developments address growing concerns about environmental impact while maintaining the compound's synthetic utility.

The global market for specialty chemical intermediates like 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride continues to expand, driven by rising R&D investments in biopharmaceuticals and agrochemical innovations. Supply chain analytics indicate steady growth in demand across North America, Europe, and Asia-Pacific research hubs, particularly for applications in fragment-based drug discovery and proteomics research.

Future research directions for CAS No. 1339876-92-4 include exploring its potential in click chemistry applications and developing improved synthetic methodologies. Recent advances in continuous flow chemistry and photocatalysis may offer new pathways for its production and derivatization. These innovations align with the broader movement toward process intensification in fine chemical manufacturing.

For researchers working with imidazole-4-sulfonyl chloride derivatives, proper handling techniques and storage conditions remain essential considerations. While the compound offers numerous synthetic advantages, appropriate laboratory safety protocols should always be followed. Technical bulletins provide detailed guidance on compatibility with common reagents and solvents, helping scientists maximize its utility in diverse organic transformations.

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